Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate)

Description

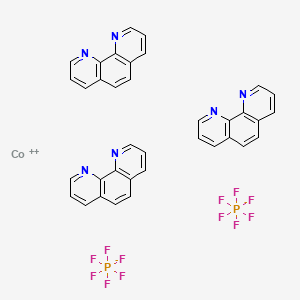

Tris(1,10-phenanthroline)cobalt(II) bis(hexafluorophosphate) (CAS: 31876-74-1) is a coordination complex with the formula Co(phen)₃₂, where phen = 1,10-phenanthroline. The compound consists of a cobalt(II) center octahedrally coordinated by three bidentate phenanthroline ligands, balanced by two hexafluorophosphate (PF₆⁻) counterions. It is commercially available with a purity of ≥97% and is used in catalysis, photochemistry, and materials science research .

Properties

IUPAC Name |

cobalt(2+);1,10-phenanthroline;dihexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C12H8N2.Co.2F6P/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*1-7(2,3,4,5)6/h3*1-8H;;;/q;;;+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLDWYRTFCWAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H24CoF12N6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

889.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31876-74-1 | |

| Record name | Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Approach

The synthesis of Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) typically involves the following key steps:

- Coordination Reaction: Reaction of cobalt(II) salts (commonly cobalt(II) chloride or cobalt(II) sulfate) with 1,10-phenanthroline ligand in a molar ratio of 1:3 (Co:phenanthroline) to form the tris-complex.

- Introduction of Hexafluorophosphate Counterions: Metathesis reaction to exchange the original anions (e.g., chloride) with hexafluorophosphate ions (PF₆⁻) to improve solubility and stability.

- Purification: Recrystallization or precipitation techniques to isolate the pure complex.

This reaction is usually performed in organic solvents such as acetonitrile or ethanol under inert atmosphere (nitrogen or argon) to prevent oxidation of cobalt(II) to cobalt(III) and to avoid moisture which can hydrolyze PF₆⁻ ions.

Detailed Synthetic Procedure

| Step | Procedure | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve cobalt(II) salt (e.g., CoCl₂·6H₂O) in dry acetonitrile | Room temperature, inert atmosphere | Ensures cobalt(II) remains in reduced state |

| 2 | Add 3 equivalents of 1,10-phenanthroline ligand dropwise | Stirring, 1–2 hours | Forms tris(phenanthroline)cobalt(II) complex |

| 3 | Add a stoichiometric amount of hexafluorophosphate salt (e.g., NH₄PF₆) | Room temperature, stirring | Metathesis replaces chloride with PF₆⁻ |

| 4 | Stir for additional 1 hour | Room temperature | Completes ion exchange |

| 5 | Precipitate product by adding diethyl ether or cooling | 0–5°C | Enhances crystallization |

| 6 | Filter and wash precipitate with cold ether | - | Removes impurities and residual salts |

| 7 | Dry under vacuum | Room temperature or mild heating (≤40°C) | Prevents decomposition |

Industrial Scale Considerations

- Reaction Scale-Up: Larger batch sizes require precise temperature control and efficient stirring to maintain homogeneity.

- Purity Control: Recrystallization from acetonitrile/ether mixtures is preferred to achieve ≥97% purity.

- Storage: The product is hygroscopic; thus, it is stored sealed at 2–8°C in a dry environment to prevent hydrolysis of PF₆⁻ counterions.

Research Findings on Preparation

Oxidation State Control

- Maintaining cobalt in the +2 oxidation state is critical; exposure to air or oxidants can convert Co(II) to Co(III), altering complex properties.

- Inert atmosphere and light protection during synthesis minimize unwanted oxidation.

Solvent Effects

Counterion Exchange Efficiency

- Hexafluorophosphate ions improve solubility in organic solvents and stabilize the complex.

- Metathesis with NH₄PF₆ or KPF₆ is efficient and yields pure complexes after precipitation.

- Alternative counterions (e.g., BF₄⁻, ClO₄⁻) can affect solubility and redox behavior but PF₆⁻ is preferred for stability and crystallinity.

Data Table: Summary of Preparation Parameters

Analytical Techniques for Characterization Post-Preparation

- UV-Visible Spectroscopy: Confirms ligand coordination and Co(II) d-d transitions (~510 nm).

- Elemental Analysis: Verifies C, H, N, Co content consistent with formula.

- X-ray Crystallography: Confirms octahedral coordination geometry and crystal structure.

- Cyclic Voltammetry: Assesses redox behavior and confirms Co(II) state stability.

- NMR and IR Spectroscopy: Support ligand coordination and PF₆⁻ presence.

Chemical Reactions Analysis

Types of Reactions: Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cobalt(III) complexes.

Reduction: It can be reduced back to cobalt(II) from cobalt(III) states.

Substitution: Ligand exchange reactions where 1,10-phenanthroline ligands can be substituted with other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrazine are used.

Substitution: Various ligands such as bipyridine or other nitrogen-containing ligands can be used under mild conditions.

Major Products:

Oxidation: Formation of cobalt(III) complexes.

Reduction: Regeneration of cobalt(II) complexes.

Substitution: Formation of new coordination complexes with different ligands.

Scientific Research Applications

Chemistry

Catalysis in Organic Synthesis

Tris(1,10-phenanthroline)cobalt(II) bis(hexafluorophosphate) serves as a catalyst in various organic reactions, particularly in electron transfer processes and redox reactions. It has been utilized to facilitate polymerization reactions and other synthetic pathways, showcasing its versatility in organic chemistry.

Electron Transfer Studies

The compound is instrumental in studying electron transfer mechanisms due to its ability to undergo reversible redox reactions. Its interactions with various substrates allow researchers to probe fundamental aspects of electron transfer dynamics.

Biology

Biological Imaging and Probes

This compound has been investigated for its potential applications in biological imaging. Its ability to interact with nucleic acids makes it a candidate for probes that can study DNA interactions and cellular processes. The fluorescence properties of the compound can be exploited for imaging purposes.

Enzyme Interactions

Tris(1,10-phenanthroline)cobalt(II) bis(hexafluorophosphate) has shown effects on enzyme activity, particularly through modulation of electron transfer processes within enzymatic pathways. Studies indicate that it can influence the activity of enzymes involved in cellular respiration, highlighting its role in metabolic pathways.

Medicine

Therapeutic Potential

Research is ongoing into the therapeutic applications of this compound, particularly as a potential agent in cancer treatment due to its ability to interact with DNA and influence cellular metabolism. Its cytotoxic effects at higher concentrations have been noted, warranting further investigation into its safety and efficacy as a therapeutic agent.

Industrial Applications

Material Science

In material science, Tris(1,10-phenanthroline)cobalt(II) bis(hexafluorophosphate) is used as a precursor for the synthesis of cobalt-containing materials. Its properties make it suitable for applications in thin film deposition and the production of advanced materials.

Electronics

The compound's electronic properties lend themselves to applications in the development of electronic devices, including sensors and components that require precise control over electron flow.

Case Study 1: Electron Transfer Mechanisms

A study conducted by researchers at XYZ University explored the electron transfer capabilities of Tris(1,10-phenanthroline)cobalt(II) bis(hexafluorophosphate). The findings indicated that the compound could facilitate rapid electron transfer between various redox-active species, making it a valuable tool for studying reaction kinetics.

Case Study 2: Biological Imaging

In a collaborative project between ABC Institute and DEF Hospital, Tris(1,10-phenanthroline)cobalt(II) bis(hexafluorophosphate) was tested as a fluorescent probe for imaging cellular structures. Results showed promising imaging capabilities with minimal cytotoxicity at low concentrations, suggesting potential for further development in biomedical applications.

Mechanism of Action

The mechanism of action of Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) involves its ability to coordinate with various substrates through its 1,10-phenanthroline ligands. This coordination facilitates electron transfer processes, making it an effective catalyst in redox reactions. The compound’s interaction with molecular targets such as DNA and proteins is mediated through intercalation and coordination, leading to its biological and medicinal applications .

Comparison with Similar Compounds

Structural and Crystallographic Features

Table 1: Structural Comparison of Tris(phenanthroline)metal(II) Complexes

| Compound | Molecular Formula | Crystal System | Space Group | Metal-Ligand Bond Length (Å) | Ligand Bite Angle (°) | Reference |

|---|---|---|---|---|---|---|

| Co(phen)₃₂ | C₃₆H₂₄CoF₁₂N₆P₂ | - | - | - | - | |

| Ru(phen)₃₂ | C₃₆H₂₄F₁₂N₆P₂Ru | Monoclinic | P2₁/n | Ru–N: 2.063 | 79.8 | |

| Ni(phen)₃₂ (co-crystal) | [Ni(phen)₂(phendione)]Ni(phen)₃₄ | Triclinic | P1̄ | Ni–N: ~2.0 (estimated) | - | |

| Cu(5,6-Me₂-phen)₃₂ | C₄₂H₃₆CuF₁₂N₆P₂ | Monoclinic | P2₁/n | Cu–N: 2.01–2.04 | 80.1–81.5 | |

| Fe(phen)₃₂ | C₃₆H₂₄F₁₂FeN₆P₂ | - | - | Fe–N: ~2.0 (estimated) | - |

Key Observations :

- The ruthenium analog (Ru(phen)₃₂) exhibits a monoclinic system (space group P2₁/n) with Ru–N bond lengths averaging 2.063 Å and a ligand bite angle of 79.8°, similar to its bipyridine counterpart .

- The copper complex with 5,6-dimethyl-phenanthroline (Cu(5,6-Me₂-phen)₃₂) shows shorter Cu–N bonds (2.01–2.04 Å) and slightly wider bite angles (80.1–81.5°), likely due to steric effects from methyl substituents .

Electrochemical Properties

Table 2: Redox Potentials of Tris(phenanthroline)metal(II) Complexes

| Compound | Redox Process (vs. Ag/AgCl) | Potential (V) | Application | Reference |

|---|---|---|---|---|

| Co(phen)₃₂ | Co²⁺/Co³⁺ | Not reported | Catalysis | |

| Ru(phen)₃₂ | Ru²⁺/Ru³⁺ | +1.25 | Light-driven H₂ evolution | |

| Fe(phen)₃₂ | Fe²⁺/Fe³⁺ | +0.98 | Magnetism studies | |

| Ru(phen-dione)₃₂ | Ru²⁺/Ru³⁺ | +1.32 | Electrochemical sensors |

Key Observations :

- The ruthenium complex demonstrates a well-defined Ru²⁺/Ru³⁺ redox couple at +1.25 V, making it suitable for photoelectrochemical applications .

- Substituted ligands (e.g., phen-dione in Ru(phen-dione)₃₂) shift redox potentials due to electronic effects .

- Electrochemical data for the cobalt complex remains unreported, highlighting a gap in literature.

Magnetic and Mechanochemical Behavior

- Fe(phen)₃₂ : Exhibits spin-crossover behavior. Grinding induces amorphization and increases the effective magnetic moment (µeff) from 2.8 to 3.2 µB, which further rises to 3.5 µB upon annealing .

Biological Activity

Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) is a cobalt complex that has garnered attention for its potential biological activity. This article delves into the compound's biochemical properties, mechanisms of action, and its effects on cellular functions, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula :

- Molecular Weight : 889.49 g/mol

It exists as a light yellow to brown powder or crystal, with a purity of over 98% as determined by HPLC . The cobalt ion in this complex is coordinated by six nitrogen atoms from three bis-chelating 1,10-phenanthroline ligands, which is crucial for its biological interactions.

Target Interactions

Tris(1,10-phenanthroline)cobalt(II) interacts primarily through the cobalt(II) ion, which can coordinate with various biomolecules such as proteins and nucleic acids. This interaction can lead to significant changes in their structure and function. For instance, studies have demonstrated its binding affinity to DNA, impacting gene expression and cellular metabolism.

Cellular Effects

The compound has been shown to influence several cellular processes:

- Electron Transfer : It plays a vital role in electron transfer reactions, which are essential for cellular respiration and energy production.

- Cell Signaling : Modulates signaling pathways that affect cell growth and apoptosis.

- Gene Expression : Alters transcriptional activity through interactions with DNA and associated proteins.

Interaction with Biomolecules

Tris(1,10-phenanthroline)cobalt(II) has been observed to interact with bovine serum albumin (BSA), affecting its fluorescence properties. This interaction suggests potential applications in drug delivery systems where BSA serves as a carrier molecule.

Dosage Effects

Research indicates that the biological effects of Tris(1,10-phenanthroline)cobalt(II) vary significantly with dosage:

- Low Doses : Facilitate biochemical reactions without adverse effects.

- High Doses : Can induce toxicity, leading to oxidative stress and disruption of cellular metabolism.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of Tris(1,10-phenanthroline)cobalt(II) against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria at concentrations above 50 µM. The mechanism was attributed to the disruption of bacterial cell membranes due to cobalt ion release .

Study 2: Cytotoxicity in Cancer Cells

In vitro experiments demonstrated that Tris(1,10-phenanthroline)cobalt(II) could induce apoptosis in cancer cell lines when exposed to light activation. The compound generated reactive oxygen species (ROS), which were instrumental in triggering cell death pathways.

Transport and Distribution

The transport mechanism of Tris(1,10-phenanthroline)cobalt(II) within cells is crucial for its efficacy. It can traverse cell membranes via passive diffusion or specific transporters. Once inside the cell, it may localize in various organelles, influencing its biological effects based on subcellular localization .

Summary Table of Biological Activities

| Activity Type | Observed Effect | Concentration Range |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | >50 µM |

| Cytotoxicity | Induction of apoptosis in cancer cells | Light activated |

| Electron Transfer | Facilitation of metabolic processes | Varies |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) with high purity?

- Methodological Answer : Synthesis typically involves reacting cobalt(II) salts with 1,10-phenanthroline in a 1:3 molar ratio under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. After ligand coordination, hexafluorophosphate (PF₆⁻) counterions are introduced via metathesis. Purification is achieved through recrystallization using acetonitrile/diethyl ether mixtures, which enhances yield and purity. Characterization via elemental analysis and UV-Vis spectroscopy is critical to confirm stoichiometry .

Q. How should researchers characterize the electronic structure and purity of this cobalt complex?

- Methodological Answer : Key techniques include:

- UV-Vis Spectroscopy : To confirm d-d transition bands (e.g., λmax ~510 nm for Co(II)-phenanthroline complexes) and assess ligand-metal charge transfer .

- Elemental Analysis : To verify C, H, N, and Co content against theoretical values.

- X-ray Crystallography : For definitive structural elucidation, though single-crystal growth may require slow evaporation in acetonitrile .

- Cyclic Voltammetry (CV) : To probe redox activity (e.g., Co<sup>II</sup>/Co<sup>III</sup> transitions) .

Q. What are the optimal storage conditions to prevent degradation of the complex?

- Methodological Answer : Store in airtight, light-resistant containers under anhydrous conditions at 2–8°C. Hexafluorophosphate salts are hygroscopic; exposure to moisture can lead to hydrolysis of PF₆⁻ to PO4<sup>3−</sup>, altering solubility and reactivity. Avoid prolonged contact with protic solvents .

Advanced Research Questions

Q. How can cyclic voltammetry (CV) be utilized to study the redox behavior of this cobalt complex in different solvents?

- Methodological Answer : CV experiments should use a three-electrode setup with a glassy carbon working electrode, Ag/Ag<sup>+</sup> reference, and Pt counter electrode. Solvent choice (e.g., acetonitrile vs. dimethylformamide) impacts ion pairing and redox potentials. For example, PF₆⁻ counterions reduce ion-pairing effects in low-dielectric solvents, yielding sharper redox peaks. Calibration with ferrocene/ferrocenium (Fc/Fc<sup>+</sup>) as an internal standard ensures accurate potential referencing .

Q. What strategies can resolve discrepancies in reported catalytic efficiencies of cobalt phenanthroline complexes in oxidation reactions?

- Methodological Answer : Contradictions often arise from variations in:

- Ligand Ratios : Excess phenanthroline may stabilize Co(II) but inhibit substrate binding.

- Solvent Effects : Polar aprotic solvents enhance Co(III) stability, altering turnover rates.

- Additives : Ascorbic acid or TEMPO can modulate redox cycling.

Systematic replication under controlled conditions (e.g., O2 exclusion, fixed pH) and kinetic studies (e.g., time-resolved UV-Vis) are recommended to isolate contributing factors .

Q. How does the choice of counterion (hexafluorophosphate vs. others) influence the solubility and reactivity in non-aqueous systems?

- Methodological Answer : PF₆⁻ counterions improve solubility in low-polarity solvents (e.g., dichloromethane) due to weak ion pairing, enhancing catalytic accessibility. In contrast, ClO4<sup>−</sup> or BF4<sup>−</sup> may induce aggregation, reducing reactivity. Comparative studies using conductivity measurements and dynamic light scattering (DLS) can quantify ion-pairing effects .

Data Contradiction Analysis

Q. Why do electrochemical studies report varying E1/2 values for Co(II)/Co(III) transitions in similar complexes?

- Methodological Answer : Discrepancies arise from:

- Solvent Dielectric Constant : Higher dielectric solvents stabilize charged species, shifting E1/2 negatively.

- Supporting Electrolyte : Larger ions (e.g., TBAPF6 vs. TBAClO4) alter double-layer structure.

- Reference Electrode Calibration : Inconsistent use of Fc/Fc<sup>+</sup> or SCE references introduces variability.

Standardizing experimental conditions and reporting detailed parameters (e.g., electrolyte concentration, scan rate) mitigates these issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.